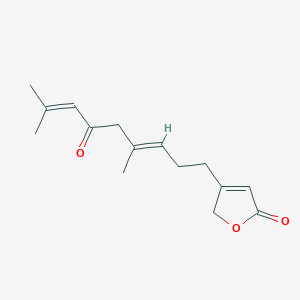
6-Oxodendrolasinolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxodendrolasinolide is a farnesane-type sesquiterpene lactone. This compound has garnered significant interest due to its unique structure and potential applications in various scientific fields. It is a naturally occurring compound that has been synthesized in the laboratory for further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of 6-Oxodendrolasinolide involves a multi-step process starting from geraniol and 3-methylbut-2-en-1-ol. The synthesis includes twelve steps with an overall yield of 5.6%. Key steps in the synthesis include:
- Regioselective alkylation of the anion of vinyldithian with allylic chloride to generate an intermediate compound.
- Hydrolyzation of the dithiane to afford another intermediate.
- Reduction of an enone to give an alcohol, which is then protected as a p-methoxylbenzylether.
- Removal of the tetrahydropyranyl protective group and subsequent oxidation to yield a key intermediate aldehyde.
- Corey’s oxidative lactonization reaction followed by deprotection of the PMB group and Dess-Martin oxidation to afford the final product .
Industrial Production Methods: While the detailed industrial production methods are not extensively documented, the laboratory synthesis provides a foundational approach that can be scaled up for industrial purposes. The key steps and reagents used in the laboratory synthesis can be adapted for larger-scale production with appropriate modifications to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Oxodendrolasinolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction of enones to alcohols is a common reaction in its synthesis.
Substitution: Regioselective alkylation is a key substitution reaction in its synthesis.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Allylic chlorides and vinyldithianes are used for regioselective alkylation reactions.
Major Products Formed: The major products formed from these reactions are intermediates that lead to the final product, this compound. Each step in the synthesis yields specific intermediates that are crucial for the subsequent reactions .
Scientific Research Applications
6-Oxodendrolasinolide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their synthetic pathways.
Biology: The compound’s biological activity is of interest for its potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: Its unique structure makes it a valuable compound for the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Oxodendrolasinolide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of specific enzymes and receptors. The exact molecular targets and pathways involved are subjects of current research .
Comparison with Similar Compounds
6-Oxodendrolasinolide can be compared with other sesquiterpene lactones such as:
- Parthenolide
- Artemisinin
- Costunolide
Uniqueness: What sets this compound apart is its unique farnesane-type structure, which provides distinct chemical and biological properties.
Properties
CAS No. |
92448-64-1 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-[(3E)-4,8-dimethyl-6-oxonona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C15H20O3/c1-11(2)7-14(16)8-12(3)5-4-6-13-9-15(17)18-10-13/h5,7,9H,4,6,8,10H2,1-3H3/b12-5+ |
InChI Key |
QLOFUNCZFNBXPM-LFYBBSHMSA-N |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CCC1=CC(=O)OC1)/C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CCCC1=CC(=O)OC1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


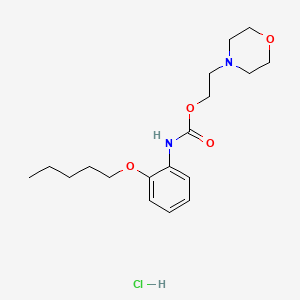
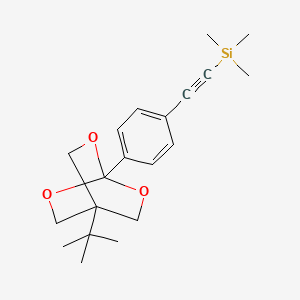
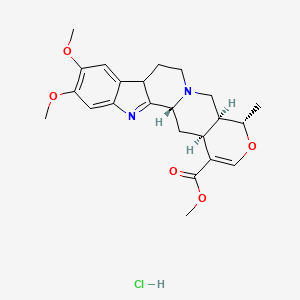
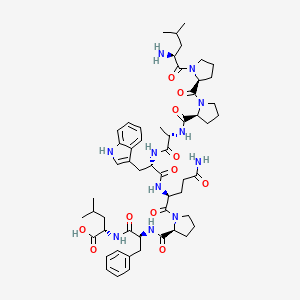
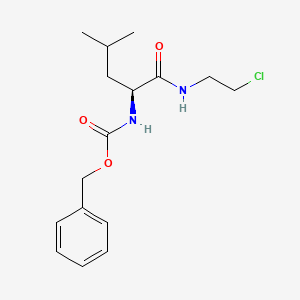
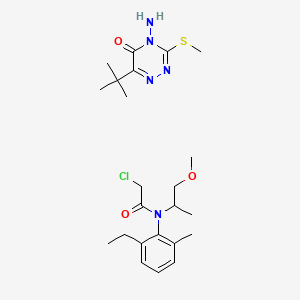
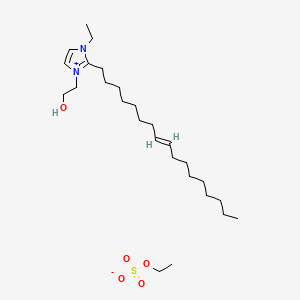
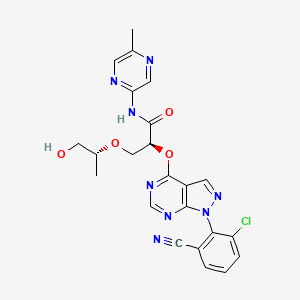

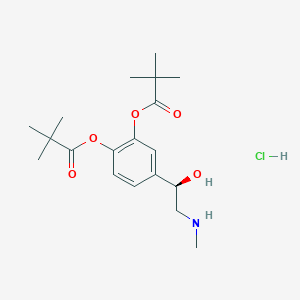
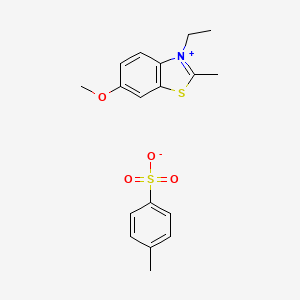
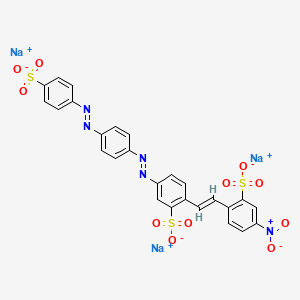

![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
